2-Chloro-4-methyl-1,3,2-dioxarsolane
Description
2-Chloro-4-methyl-1,3,2-dioxarsolane (CAS: Not explicitly provided; molecular formula: C₃H₆AsClO₂, molar mass: 184.45 g/mol) is a five-membered heterocyclic compound containing arsenic as the central atom, with two oxygen atoms in the 1,3-positions and chloro and methyl substituents at the 2- and 4-positions, respectively . This compound serves as a precursor in synthetic chemistry, such as in the preparation of sulfur-containing derivatives via nucleophilic substitution reactions with methanethiol .
Conformational studies using proton NMR reveal that the compound exists as a mixture of cis and trans isomers, with the trans isomer predominating. The ring adopts a flexible twist-envelope conformation, and steric interactions in the cis isomer favor specific conformations .
Properties
CAS No. |
24630-36-2 |
|---|---|
Molecular Formula |
C3H6AsClO2 |
Molecular Weight |
184.45 g/mol |
IUPAC Name |
2-chloro-4-methyl-1,3,2-dioxarsolane |
InChI |
InChI=1S/C3H6AsClO2/c1-3-2-6-4(5)7-3/h3H,2H2,1H3 |
InChI Key |
URGFBLVHDHKERI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO[As](O1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-1,3,2-dioxarsolane typically involves the reaction of arsenic trichloride with 2-chloro-1,3-propanediol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of 2-Chloro-4-methyl-1,3,2-dioxarsolane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-1,3,2-dioxarsolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert the compound into different arsenic-containing species.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic oxides, while substitution reactions can produce various organoarsenic compounds with different functional groups.
Scientific Research Applications
2-Chloro-4-methyl-1,3,2-dioxarsolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-1,3,2-dioxarsolane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Central Atom Variation: Arsenic vs. Phosphorus Analogs
Replacing arsenic with phosphorus in the ring system significantly alters physicochemical properties and reactivity. For example:
The phosphorus analog exhibits a lower molar mass and distinct 31P NMR characteristics. Its higher electrophilicity facilitates nucleophilic substitution, as demonstrated in the synthesis of 2-methylthio derivatives .
Substituent Effects: Chloro vs. Phenyl Groups
Substituents at the 2-position influence isomer distribution and steric interactions:
Both compounds favor the trans isomer due to reduced steric strain, but the bulky phenyl group may induce distinct coupling constants in NMR spectra due to electronic effects .
Ring Heteroatom Variation: Dioxarsolane vs. Dithiarsolane
Replacing oxygen with sulfur in the ring (forming 1,3,2-dithiarsolanes) increases ring flexibility and alters electronic properties.
Structurally Divergent Analogs
Its larger molecular framework and nitrogen inclusion preclude direct comparisons with 2-chloro-4-methyl-1,3,2-dioxarsolane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
